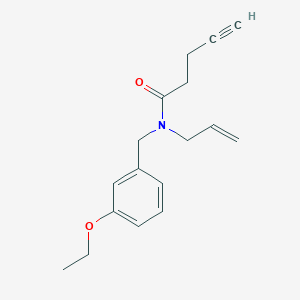

![molecular formula C19H26N2O3 B5901718 N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide](/img/structure/B5901718.png)

N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD-9291, and it is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). In

Mechanism of Action

AZD-9291 works by selectively inhibiting the mutant N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide protein, which is overexpressed in NSCLC cells. The mutant N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide protein drives the growth and proliferation of cancer cells, and AZD-9291 blocks its activity, thereby inhibiting cancer cell growth. AZD-9291 has a higher affinity for the mutant N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide protein than the wild-type N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide protein, which reduces the risk of toxicity.

Biochemical and Physiological Effects:

AZD-9291 has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has a high response rate in NSCLC patients with N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide mutations, with a median progression-free survival of over a year. AZD-9291 has also been shown to have a favorable safety profile, with few adverse effects reported. The most common side effects include diarrhea, rash, and nausea.

Advantages and Limitations for Lab Experiments

AZD-9291 has several advantages for laboratory experiments, including its high potency and selectivity for mutant N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide signaling pathways. However, one limitation of AZD-9291 is that it is not effective against wild-type N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide, which limits its use in studying N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide signaling in normal cells.

Future Directions

There are several future directions for research on AZD-9291. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the identification of biomarkers that can predict response to AZD-9291. Additionally, there is ongoing research on the use of AZD-9291 in other types of cancer, including breast cancer and glioblastoma. Overall, AZD-9291 has shown promising results in preclinical and clinical studies and has the potential to be an effective treatment for NSCLC and other types of cancer.

Synthesis Methods

The synthesis of AZD-9291 involves several steps, including the formation of the azetidine ring, the introduction of the phenoxy group, and the attachment of the cyclopentyl and oxobutanamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of AZD-9291 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

AZD-9291 has been extensively studied for its potential therapeutic applications in the treatment of NSCLC. It is a highly selective inhibitor of mutant N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide, which is commonly found in NSCLC patients. AZD-9291 has shown promising results in clinical trials, with a high response rate and low toxicity. In addition to NSCLC, AZD-9291 has also been studied for its potential use in other types of cancer, including breast cancer and glioblastoma.

properties

IUPAC Name |

N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-14-6-2-5-9-17(14)24-16-12-21(13-16)19(23)11-10-18(22)20-15-7-3-4-8-15/h2,5-6,9,15-16H,3-4,7-8,10-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHXDDQGOMUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CN(C2)C(=O)CCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)

![N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5901638.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5901644.png)

![3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5901649.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(4-isopropylpiperazin-1-yl)-3-oxopropan-1-amine](/img/structure/B5901655.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B5901663.png)

![N-{1-[3-(2-furyl)phenyl]-4-piperidinyl}-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5901668.png)

![3-{[(5-methyl-2-thienyl)methyl][3-(methylthio)propyl]amino}propan-1-ol](/img/structure/B5901674.png)

![N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5901682.png)

![N-isopropyl-1,6-dimethyl-4-oxo-N-[2-(phenylthio)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B5901696.png)

![3-[allyl(3-phenylprop-2-yn-1-yl)amino]propane-1,2-diol](/img/structure/B5901701.png)

![N-ethyl-2,8-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B5901735.png)